Cas no 555-59-9 (Maleanilic Acid)

Maleanilic Acid 化学的及び物理的性質
名前と識別子
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- Maleanilic Acid
- N-Phenyl maleamic acid
- cis-4-Oxo-4-(phenylamino)but-2-enoic acid
- Maleanilinic acid
- MALEANINIC ACID
- maleic acid anilide
- Maleic acid monoanilide
- N-Phenylmaleamidic acid
- 4-Oxo-4-(phenylamino)isocrotonic acid
- NSC5333
- A913314
- N-PHENYLMALEINAMIC ACID
- N-Phenyl-Maleamic Acid
- MALEANILIC ACID [MI]
- AS-32160
- N-phenyl maleic acid monoamide
- maleanilic
- 4-oxo-4-phenylaminobutenoic acid
- DTXSID50876272
- 555-59-9
- (Z)-4-oxo-4-(phenylamino)but-2-enoic acid
- (Z)-4-anilino-4-oxo-but-2-enoic acid
- BB 0218472
- AI3-03599
- maleic acid N-phenylimide
- n-phenyl maleinamic acid
- N-Phenylmaleamic acid
- SCHEMBL1169889
- CS-0172715
- Maleamic acid, N-phenyl-
- MFCD00014011
- (Z)-4-oxo-4-(phenylamino)but-2-enoicacid
- (2Z)-3-(phenylcarbamoyl)prop-2-enoic acid
- UNII-34WZT58X7C
- (2Z)-4-Anilino-4-oxo-2-butenoic acid #
- NSC 5333
- (Z)-4-anilino-4-oxobut-2-enoic acid
- 2-Butenoic acid, 4-oxo-4-(phenylamino)-, (Z)-
- 3-(Phenylcarbamoyl)acrylic acid
- (2Z)-4-Oxo-4-(phenylamino)-2-butenoic acid
- AKOS000269565
- BDBM50313460
- CHEMBL259813
- NS00043617
- (2Z)-4-Anilino-4-oxo-2-butenoic acid
- EINECS 209-102-1
- (2z)-4-anilino-4-oxobut-2-enoic acid
- cis-4-Oxo-4-phenylamino-2-butenoic acid
- NSC-5333
- Q27256394
- MALEIC ACID MONOPHENYL AMIDE
- 34WZT58X7C
- 37902-58-2
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- MDL: MFCD00014011
- インチ: InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6-
- InChIKey: WHZLCOICKHIPRL-SREVYHEPSA-N
- ほほえんだ: O=C(O)/C=C\C(NC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 191.05800
- どういたいしつりょう: 191.058
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4A^2
- 疎水性パラメータ計算基準値(XlogP): 0.9
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- 密度みつど: Apparent density 1.418 g/ml at 30°
- ゆうかいてん: 176-178 °C
- ふってん: 326.92°C (rough estimate)
- フラッシュポイント: 221.1°C
- 屈折率: 1.5310 (estimate)
- PSA: 66.40000
- LogP: 1.33890
Maleanilic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315;H319;H335
- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26
- リスク用語:R36/37/38
- ちょぞうじょうけん:Room temperature
Maleanilic Acid 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Maleanilic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243355-10g |
(Z)-4-oxo-4-(phenylamino)but-2-enoicacid |
555-59-9 | 98% | 10g |
¥9302.00 | 2024-05-09 | |
AstaTech | 31800-0.25/G |
CIS-4-OXO-4-(PHENYLAMINO)BUT-2-ENOIC ACID |
555-59-9 | 97% | 0.25/G |
$65 | 2022-06-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-268737-5 g |
cis-4-oxo-4-(phenylamino)but-2-enoic acid, |
555-59-9 | 5g |
¥647.00 | 2023-07-11 | ||
abcr | AB123415-25 g |
N-Phenyl maleamic acid; . |
555-59-9 | 25g |
€130.00 | 2023-01-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243355-5g |
(Z)-4-oxo-4-(phenylamino)but-2-enoicacid |
555-59-9 | 98% | 5g |
¥7159.00 | 2024-05-09 | |
Aaron | AR00D97H-250mg |
N-PHENYLMALEAMIC ACID |
555-59-9 | 95% | 250mg |
$8.00 | 2025-01-24 | |
abcr | AB123415-10g |
N-Phenyl maleamic acid; . |
555-59-9 | 10g |
€158.20 | 2025-02-19 | ||
Aaron | AR00D97H-25g |
N-PHENYLMALEAMIC ACID |
555-59-9 | 95% | 25g |
$295.00 | 2025-01-24 | |
Ambeed | A577493-100g |
(Z)-4-Oxo-4-(phenylamino)but-2-enoic acid |
555-59-9 | 98% | 100g |
$339.0 | 2024-04-18 | |
eNovation Chemicals LLC | D766018-250mg |
N-PHENYLMALEAMIC ACID |
555-59-9 | 95% | 250mg |
$60 | 2025-02-18 |
Maleanilic Acid 関連文献
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1. 411. The nitration of phthalonaphthylimides and the facile preparation of 8-nitro-1-naphthylamineHerbert H. Hodgson,J. Harold Crook J. Chem. Soc. 1936 1844
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2. 166. Syntheses from phthalimido-acids. Part VII. Oxazolones and other intermediates in the synthesis of phthalylpeptides, and an investigation on maleic acid derivatives of amino-acidsF. E. King,J. W. Clark-Lewis,Roy Wade,W. A. Swindin J. Chem. Soc. 1957 873
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3. 322. The reactions of substituted maleimides with thiolsD. H. Marrian J. Chem. Soc. 1949 1515
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Xingpeng Chen,Kai Li,Shijun Zheng,Qiang Fang RSC Adv. 2012 2 6504
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5. 1,2-Thiazines and related heterocycles. Part 1. An investigation of the cycloadditions of N-sulphinylanilines with 1,4-epoxy-1,4-dihydronaphthalene and other alkenesPeter Hanson,Robin J. Lewis,Thomas W. Stone J. Chem. Soc. Perkin Trans. 2 1983 1719
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6. 586. The nature of the addition reactions of methyl-azines with some typical dienophilesC. W. Bird,G. W. H. Cheeseman J. Chem. Soc. 1962 3037
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7. NotesW. J. Hickinbottom,N. W. Rogers,H. C. Clark,B. Cox,A. G. Sharpe,M. Z. Barakat,S. K. Shehab,M. M. El-Sadr,R. Pauncz,E. E. Aynsley,W. A. Campbell,J. Baddiley,J. G. Buchanan,B. Carss,D. Woodcock,D. R. Clifford,S. A. Faseeh,John Harley-Mason,J. R. Merchant,R. M. Naik,A. J. Mountwalla,R. L. Williams,R. J. Pace,D. G. O'Sullivan,P. W. Sadler,Wesley Cocker,B. E. Cross,W. R. N. Williamson,R. J. Mcilroy,D. A. Everest,C. W. Bird,J. K. Norymberski,Gilbert F. Woods,D. F. Heath,B. J. Aylett,J. I. G. Cadogan,E. A. Johnson J. Chem. Soc. 1957 4131
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8. Effect of cyclodextrin on the intramolecular catalysis of aryl hydrogen phthalate ester hydrolysisGabriel O. Andrés,Alejandro M. Granados,Rita H. de Rossi J. Chem. Soc. Perkin Trans. 2 2002 1502
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Michal Krasnoselsky,Saul Patai J. Chem. Soc. B 1969 24
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10. XY–ZH systems as potential 1,3-dipoles. Part 1. Background and scopeRonald Grigg,H. Q. Nimal Gunaratne,James Kemp J. Chem. Soc. Perkin Trans. 1 1984 41
Maleanilic Acidに関する追加情報
Introduction to Maleanilic Acid (CAS No. 555-59-9)
Maleanilic Acid, chemically known as Maleanilic Acid (CAS No. 555-59-9), is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of anilides and has garnered considerable attention due to its versatile applications in synthetic chemistry and potential therapeutic uses. The molecular structure of Maleanilic Acid (CAS No. 555-59-9) consists of a maleic acid derivative substituted with an aniline group, which contributes to its unique chemical properties and reactivity.
The synthesis of Maleanilic Acid (CAS No. 555-59-9) typically involves the condensation of maleic acid with aniline under controlled conditions. This reaction yields the desired product with high purity, making it suitable for further chemical modifications and applications. The compound's stability under various environmental conditions, such as temperature and pH, further enhances its utility in both laboratory and industrial settings.
In recent years, Maleanilic Acid (CAS No. 555-59-9) has been extensively studied for its potential role in pharmaceutical development. Researchers have been exploring its applications in the synthesis of novel drug molecules that target various biological pathways. One notable area of research involves the use of Maleanilic Acid (CAS No. 555-59-9) as a precursor in the development of anti-inflammatory agents. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on enzymes such as cyclooxygenase (COX), which are key players in the inflammatory response.
Moreover, the pharmacological properties of Maleanilic Acid (CAS No. 555-59-9) have also been investigated for their potential in anticancer therapies. Preliminary research indicates that certain analogs of this compound can selectively inhibit the growth of cancer cells by interfering with critical signaling pathways involved in cell proliferation and survival. These findings have opened new avenues for developing targeted cancer treatments with minimal side effects.
The chemical versatility of Maleanilic Acid (CAS No. 555-59-9) extends beyond pharmaceutical applications. It serves as a valuable intermediate in the synthesis of dyes, pigments, and specialty chemicals. The compound's ability to undergo various chemical transformations, such as esterification and amidation, makes it a preferred choice for industrial chemists seeking to develop innovative materials with tailored properties.
Recent advancements in green chemistry have also highlighted the importance of Maleanilic Acid (CAS No. 555-59-9) in sustainable chemical processes. Researchers are exploring eco-friendly synthetic routes that minimize waste and reduce energy consumption. These efforts align with global initiatives to promote environmental responsibility and sustainable industrial practices.
The analytical characterization of Maleanilic Acid (CAS No. 555-59-9) is another critical aspect that has been extensively studied. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed techniques to determine the purity and structural integrity of the compound. These analytical methods ensure that Maleanilic Acid (CAS No. 555-59-9) meets the stringent requirements for pharmaceutical and industrial applications.
In conclusion, Maleanilic Acid (CAS No. 555-59-9) is a multifaceted compound with significant implications in organic chemistry, pharmaceutical research, and industrial applications. Its unique chemical properties and broad utility make it a valuable asset in both academic and commercial settings. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and technological innovation is set to expand further.
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